molecular formula C9H12N2O5 B1459032 (2-Methoxypyridin-3-yl)methanamine oxalate CAS No. 2034619-34-4

(2-Methoxypyridin-3-yl)methanamine oxalate

Cat. No.: B1459032
CAS No.: 2034619-34-4
M. Wt: 228.2 g/mol
InChI Key: JVYFVSDPAFDKQS-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C7H10N2O.C2H2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxypyridin-3-yl)methanamine oxalate typically involves the reaction of (2-Methoxypyridin-3-yl)methanamine with oxalic acid. The reaction is carried out in a suitable solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxypyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2-Methoxypyridin-3-yl)methanamine oxalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2-Methoxypyridin-3-yl)methanamine: The parent compound without the oxalate group.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness: (2-Methoxypyridin-3-yl)methanamine oxalate is unique due to the presence of both the methoxy group and the oxalate moiety. This combination imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.C2H2O4/c1-10-7-6(5-8)3-2-4-9-7;3-1(4)2(5)6/h2-4H,5,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFVSDPAFDKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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